Boc-D-isoleucine

Vue d'ensemble

Description

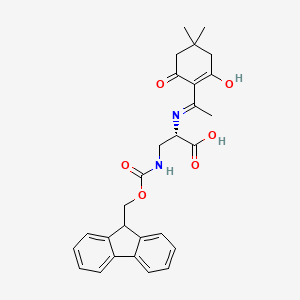

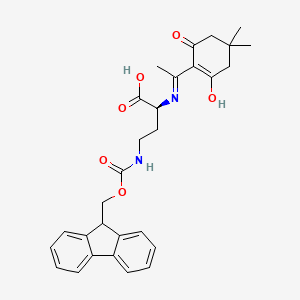

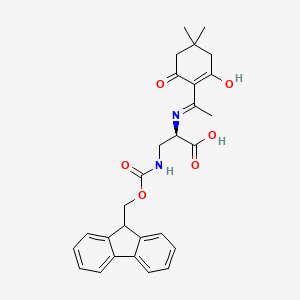

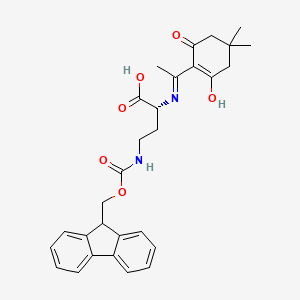

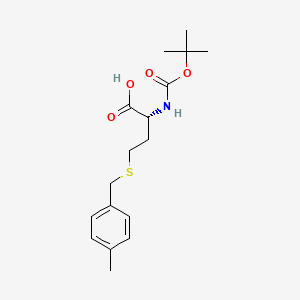

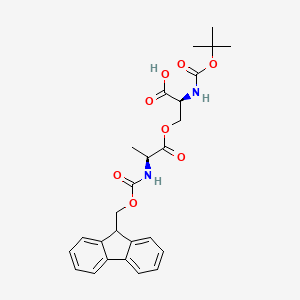

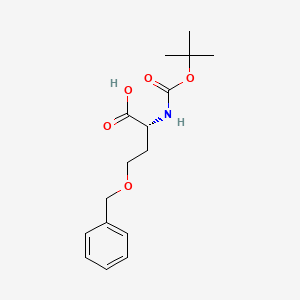

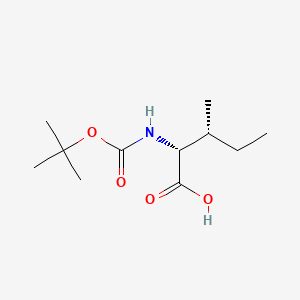

Boc-D-isoleucine, also known as Boc-D-Ile-OH, is a derivative of the essential amino acid isoleucine12. It has a molecular weight of 231.291234 and its empirical formula is C11H21NO434.

Synthesis Analysis

The synthesis of Boc-D-isoleucine involves the use of N,N′-Dicyclohexylcarbodiimide and hydroxybenzotriazole for the amination of the free COOH group of N-tert-butyloxyoxycarbonyl-L-isoleucine5. This process yields corresponding amides. The deprotection of N-tert-butyloxyoxycarbonyl groups with AcOH then yields related amine derivatives5.

Molecular Structure Analysis

The molecular structure of Boc-D-isoleucine is represented by the empirical formula C11H21NO434. The CAS number for Boc-D-isoleucine is 55721-65-81234.

Chemical Reactions Analysis

Boc-D-isoleucine is involved in various chemical reactions. For instance, it plays a role in Boc solid-phase peptide synthesis and C-H Activation6. It is also used in the preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups5.

Physical And Chemical Properties Analysis

Boc-D-isoleucine appears as a white to off-white powder28. It has a molecular weight of 231.3028 and its optical rotation is [a]D25 = -3.7 ± 1º (C=1 in MeOH)2.

Applications De Recherche Scientifique

Synthesis of Amino Acid-Based Polymers : Boc-D-isoleucine has been used in the synthesis of amino acid-based chiral monomers and their corresponding polymers. These polymers exhibit pH-responsive behavior and are potential candidates for drug delivery applications and biomolecule conjugation due to their cationic nature and optical activity (Bauri et al., 2013).

Conformational Analysis of Isoleucine Oligopeptides : Studies have been conducted on L-isoleucine oligomers to understand their conformational properties. These oligomers, particularly in certain solvents, form β-conformations starting from the heptamer, demonstrating the influence of Boc-D-isoleucine on peptide structure (Goodman et al., 1971).

Crystal Structures of Heterochiral Peptides : Boc-D-isoleucine has been used in the study of heterochiral peptides, leading to insights into the conformational preferences of D-chiral amino acid residues in peptides. This research contributes to understanding peptide structures in the solid state (Fabiola et al., 2001).

Influence on Polypeptide Conformation : Research involving diastereomeric homooligopeptides of L-isoleucine and D-alloisoleucine has shown that the asymmetric carbon atoms in the side chains significantly influence the conformational properties of these polypeptides (Widmer et al., 1979).

Study of Polymeric Gels : Boc-D-isoleucine has been utilized in the design and synthesis of amino acid-based superabsorbent polymer (SAP) organogels, which can transition to hydrogels. These materials have applications in areas requiring controlled swelling properties, such as drug delivery systems (Roy & De, 2014).

Solid Phase Peptide Synthesis : Boc-D-isoleucine plays a significant role in the solid phase synthesis of peptides. Its efficiency in coupling reactions and its influence on peptide purity have been extensively studied, contributing to advancements in peptide synthesis methodologies (Young et al., 1990).

Safety And Hazards

Orientations Futures

While specific future directions for Boc-D-isoleucine are not mentioned in the search results, it’s worth noting that research into amino acids and their derivatives continues to be a vibrant field. The ongoing development of new synthesis methods and the exploration of novel applications in pharmaceutical and medicinal industries suggest a promising future for compounds like Boc-D-isoleucine.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.

Propriétés

IUPAC Name |

(2R,3R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-isoleucine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.